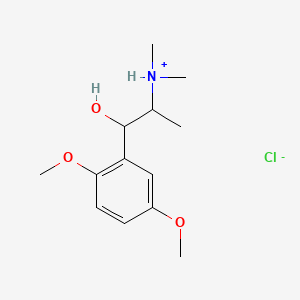
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes methoxy groups, an aminoethyl group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride typically involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a sympathomimetic agent, stimulating alpha-adrenergic receptors. This leads to various physiological effects, including vasoconstriction and increased blood pressure. The molecular pathways involved include the activation of adrenergic receptors and subsequent signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound is structurally similar and shares some chemical properties.
2,5-Dimethoxybenzyl alcohol: Another related compound with similar functional groups.
Uniqueness
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with adrenergic receptors sets it apart from other similar compounds .
Propiedades
Número CAS |
63991-15-1 |
|---|---|
Fórmula molecular |
C13H22ClNO3 |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(14(2)3)13(15)11-8-10(16-4)6-7-12(11)17-5;/h6-9,13,15H,1-5H3;1H |
Clave InChI |
IHKPROKNRABKBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)OC)OC)O)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


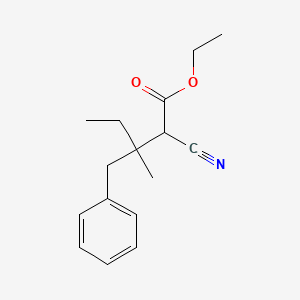
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
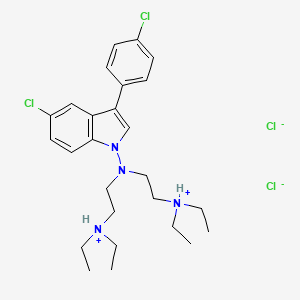
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
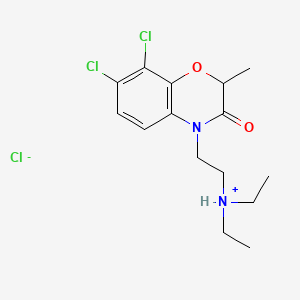
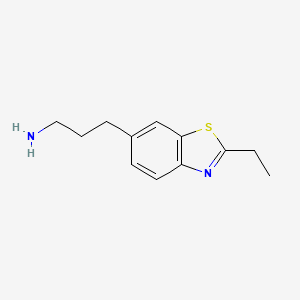
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
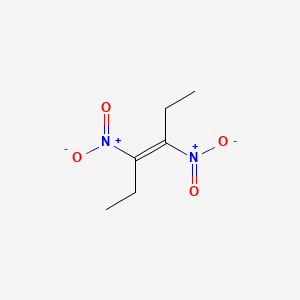

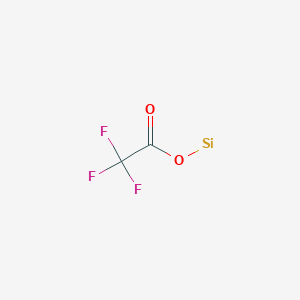
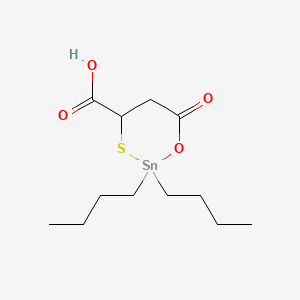
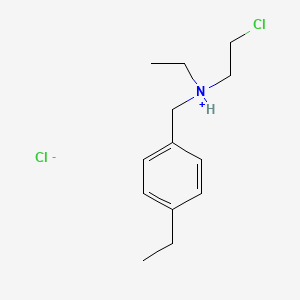
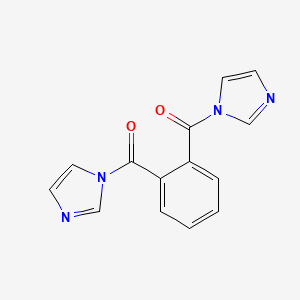
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
